2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid
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Overview
Description
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid is a compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the oxoacetic acid moiety in this compound adds to its chemical uniqueness and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indolizines is the Scholtz or Chichibabin reaction, which involves the cyclization of pyridine derivatives . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling and cycloisomerization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The indolizine core can bind to various receptors and enzymes, modulating their activity. The presence of the 4-chlorophenyl group may enhance binding affinity and specificity, while the oxoacetic acid moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
2-Aminoindolizines: Compounds with an amino group at the 2-position, showing different reactivity and applications.
Indole derivatives: A broad class of compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid is unique due to the combination of the indolizine core, the 4-chlorophenyl group, and the oxoacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)indolizin-3-yl]-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-11-6-4-10(5-7-11)13-9-12-3-1-2-8-18(12)14(13)15(19)16(20)21/h1-9H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFISNAKLTPIWMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N2C=C1)C(=O)C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238185 |
Source
|
Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-80-2 |
Source
|
Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890091-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-α-oxo-3-indolizineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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